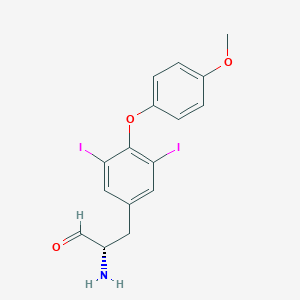
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of iodine atoms and a methoxyphenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of iodine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially disrupting microtubule assembly and inducing apoptosis in tumor cells. The compound’s methoxyphenoxy group may also contribute to its ability to interact with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (DIME): Shares structural similarities but differs in its functional groups and overall molecular structure.
1-[3,5-diiodo-4-(4’-methoxyphenoxy)phenyl]ethanone (DIPE): Another analog with similar iodine and methoxyphenoxy groups but distinct in its chemical behavior
Uniqueness
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H15I2NO3 |
|---|---|
Molecular Weight |
523.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanal |
InChI |
InChI=1S/C16H15I2NO3/c1-21-12-2-4-13(5-3-12)22-16-14(17)7-10(8-15(16)18)6-11(19)9-20/h2-5,7-9,11H,6,19H2,1H3/t11-/m0/s1 |
InChI Key |
UFBMOOPFADPDSD-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C=O)N)I |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
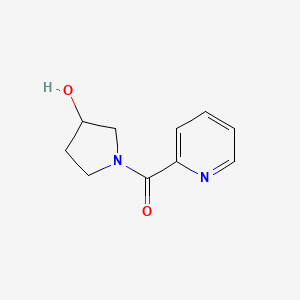
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
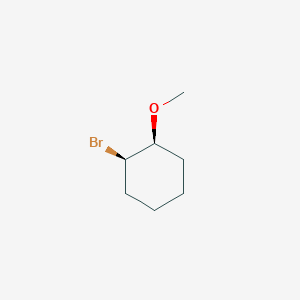
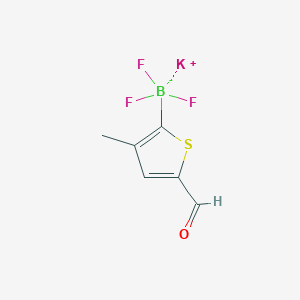
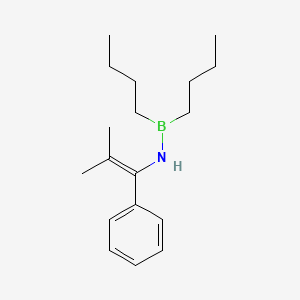

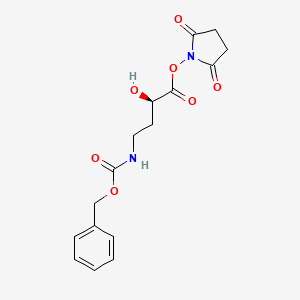
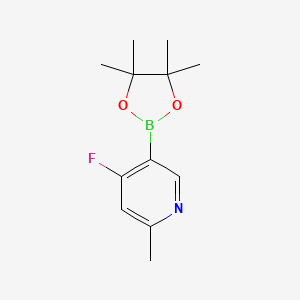
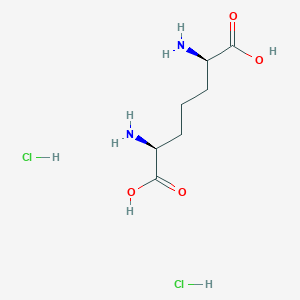
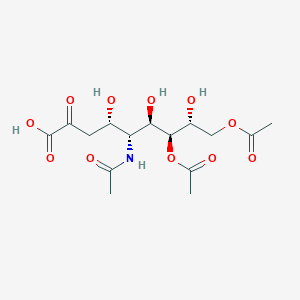
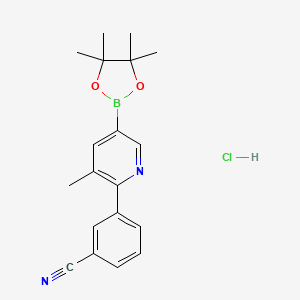
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
